molecular formula C13H11NO B8570224 2-but-3-ynyl-2H-isoquinolin-1-one

2-but-3-ynyl-2H-isoquinolin-1-one

Cat. No.: B8570224
M. Wt: 197.23 g/mol
InChI Key: JSTCJLGPSOKLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-But-3-ynyl-2H-isoquinolin-1-one is a synthetic isoquinolinone derivative characterized by a propargyl (but-3-ynyl) substituent at the N2 position of the isoquinolinone scaffold. Isoquinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, often modified to enhance bioactivity or structural diversity. The propargyl group introduces rigidity and linearity to the molecule due to its sp-hybridized carbon atoms, which may influence binding interactions in biological systems or material applications.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-but-3-ynylisoquinolin-1-one

InChI

InChI=1S/C13H11NO/c1-2-3-9-14-10-8-11-6-4-5-7-12(11)13(14)15/h1,4-8,10H,3,9H2

InChI Key

JSTCJLGPSOKLBA-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1C=CC2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The position and nature of substituents (e.g., bromine vs. alkyne) critically modulate bioactivity. For example, halogen atoms improve target affinity via electrostatic interactions, while alkynes may enhance membrane permeability.
  • Synthetic Challenges : Introducing a but-3-ynyl group requires specialized reagents (e.g., propargyl bromides) under controlled conditions to avoid side reactions, unlike the straightforward alkylation used for bromobenzyl derivatives .

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